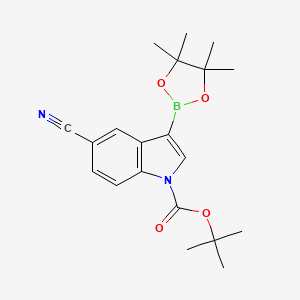

5-シアノ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドール-1-カルボン酸tert-ブチル

説明

Tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H25BN2O4 and its molecular weight is 368.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ベータセクレターゼ阻害剤

この化合物は、ベータセクレターゼ阻害剤の開発に使用されてきました 。ベータセクレターゼは、アルツハイマー病に関連する脳内のベータアミロイドプラークの形成において重要な役割を果たす酵素です。 この酵素を阻害することにより、これらのプラークの形成を抑制し、アルツハイマー病の進行を遅らせる可能性があります .

LSD1媒介疾患の治療

この化合物は、リシン(K)特異的脱メチル化酵素1A(LSD1)媒介疾患または障害の治療に可能性を示しています 。LSD1は、ヒストン内のリシン残基からメチル基を除去する酵素であり、遺伝子発現に影響を与える可能性があります。 LSD1を阻害することにより、特定のがんやLSD1が過剰発現している他の疾患を治療できる可能性があります .

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応で使用できます 。 これは、パラジウム触媒の存在下で、ボロン酸(またはエステル)と有機ハロゲン化物の反応によって炭素-炭素結合が形成される化学反応の一種です .

銅触媒トリフルオロメチル化

また、銅触媒トリフルオロメチル化に使用することもできます 。 これは、トリフルオロメチル基を有機化合物に導入する反応の一種であり、さまざまな医薬品や農薬の合成に役立ちます .

ホモカップリング反応

この化合物は、ホモカップリング反応で使用できます 。これらの反応では、2つの同一の有機化合物が結合して新しい化合物を形成します。 これは、さまざまな複雑な有機化合物の合成に役立ちます .

消毒剤とタンニング剤

興味深いことに、この化合物は、消毒剤とタンニング剤としても使用されてきました 。 これはそれほど一般的な用途ではありませんが、この化合物の汎用性を示しています .

作用機序

Target of Action

The primary target of the compound tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, also known as 1-BOC-5-cyanoindole-3-boronic acid, pinacol ester, is the NRF2 (NF-E2 related factor 2) protein . NRF2 is a member of the cap-n-collar (CNC) family of transcription factors and plays a crucial role in the regulation of oxidative stress in cells .

Mode of Action

The compound interacts with its target, NRF2, by modulating its activity . Under normal conditions, NRF2 levels are tightly controlled by the cytosolic actin-bound repressor, KEAP1 (Kelch-like ECH associating protein 1), which binds to NRF2 and targets it for ubiquitylation and proteasomal degradation . The compound can stabilize NRF2 protein by preventing NRF2 from interacting with KEAP1 .

Biochemical Pathways

The compound affects the NRF2-KEAP1 pathway, which is designed to respond immediately to environmental stress by increasing NRF2 activity . The downstream effects of this pathway include enhanced cytoprotection, preservation of lung structure, and structural repair in the lung, thus slowing disease progression .

Result of Action

The molecular and cellular effects of the compound’s action include the stabilization of NRF2, leading to an increase in NRF2 activity under conditions of oxidative stress . This results in enhanced cytoprotection and preservation of lung structure, potentially slowing the progression of diseases such as chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, under conditions of oxidative stress, the compound can stabilize NRF2 protein, enhancing its activity . .

生化学分析

Biochemical Properties

These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many complex organic molecules .

Molecular Mechanism

The molecular mechanism of action of “tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is not well-defined. It’s known that organoboron compounds can act as lewis acids, forming complexes with various biomolecules

特性

IUPAC Name |

tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-13(11-22)8-9-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZAWXNUNJJATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682298 | |

| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185427-07-9 | |

| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-5-cyanoindole-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)